molecular formula C9H9F2N B3276018 2-(3,4-Difluorophenyl)cyclopropaneamine CAS No. 633312-86-4

2-(3,4-Difluorophenyl)cyclopropaneamine

Cat. No.: B3276018
CAS No.: 633312-86-4
M. Wt: 169.17 g/mol
InChI Key: QVUBIQNXHRPJKK-UHFFFAOYSA-N
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Description

The pursuit of novel and effective therapeutic agents is a cornerstone of medicinal chemistry. In this quest, chemists often focus on specific molecular frameworks, or scaffolds, that have demonstrated favorable properties for drug development. One such framework is the cyclopropaneamine scaffold. When this scaffold is further functionalized, for instance with a difluorophenyl moiety to create 2-(3,4-difluorophenyl)cyclopropaneamine, it gives rise to a molecule with a distinct profile of potential biological activity and desirable pharmaceutical characteristics. This compound serves as a key intermediate in the synthesis of important drugs, most notably Ticagrelor. chemicalbook.comhsppharma.com The specific stereoisomer, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is particularly crucial in this context. chemicalbook.com

The cyclopropyl (B3062369) ring is a small, three-membered carbocycle that has become increasingly prevalent in drug design. nih.gov Despite its simple structure, the incorporation of a cyclopropane (B1198618) ring into a drug molecule can confer a range of beneficial properties. nih.govnih.gov

Key attributes of the cyclopropane scaffold include:

Structural Rigidity and Conformational Restriction : The rigid nature of the cyclopropane ring helps to lock the molecule into a specific conformation. nih.gov This can lead to a more favorable binding to its biological target, contributing to enhanced potency and selectivity. nih.govresearchgate.net

Metabolic Stability : The C-H bonds in a cyclopropane ring are stronger than those in more flexible alkyl chains. nih.gov This can make the molecule more resistant to metabolic breakdown by enzymes in the body, thereby increasing its half-life and duration of action. nih.govbohrium.com

Improved Physicochemical Properties : The cyclopropyl group can influence properties such as lipophilicity and permeability. Its unique electronic character, with enhanced π-character in its C-C bonds, allows it to act as a bioisostere for other chemical groups, such as a vinyl or phenyl group, while offering a different spatial arrangement. nih.gov

Novelty and Patentability : The use of cyclopropane scaffolds can lead to the creation of novel chemical entities with unique structures, which is a key aspect of developing new, patentable medicines. bohrium.com

These features have led to the successful incorporation of cyclopropane rings into a variety of approved drugs for conditions ranging from cancer and infections to cardiovascular diseases. nih.gov The cyclopropaneamine scaffold, which features a primary amine attached to the cyclopropane ring, is a key component in many of these therapeutic agents. A prominent example is the structure of tranylcypromine, which has served as a foundational model for the design of new enzyme inhibitors. nih.gov

The strategic placement of fluorine atoms in a drug candidate is a widely used tactic in medicinal chemistry to enhance its drug-like properties. nih.gov The difluorophenyl group, specifically the 3,4-difluoro substitution pattern seen in this compound, offers several distinct advantages.

Benefits of incorporating a difluorophenyl moiety include:

Enhanced Target Affinity : The difluoromethyl group (CF2H) can act as a hydrogen bond donor, which can lead to stronger interactions between the drug and its target protein, thereby improving potency. nih.gov

Increased Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine at positions susceptible to metabolic oxidation (a common pathway for drug metabolism) can block this process. This often results in improved metabolic stability and a longer duration of action for the drug. nih.gov

Improved Lipophilicity and Permeability : The incorporation of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier. nih.gov

The combination of these effects makes the difluorophenyl group a valuable component in the design of modern pharmaceuticals, contributing to improved efficacy and pharmacokinetic profiles. researchgate.net

The research landscape for substituted cyclopropaneamine derivatives is active and expanding, driven by their proven utility in approved drugs and their potential in new therapeutic areas. The core structure of a phenyl ring attached to a cyclopropaneamine is a recurring motif in medicinal chemistry.

One of the most significant applications of a substituted cyclopropaneamine is as a key building block for Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombosis. hsppharma.comgoogle.com The specific intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine, is crucial for the synthesis of this drug. chemicalbook.comhsppharma.comsynthinkchemicals.com

Beyond this established role, research has explored other applications for this class of compounds. For instance, studies have investigated α-substituted cyclopropylamine (B47189) derivatives as inhibitors of the enzyme lysine-specific demethylase 1 (LSD1 or KDM1A), which is a target in cancer therapy. nih.gov In this context, the decoration of the phenyl ring with halogen atoms has been shown to significantly improve inhibitory activity. nih.gov

Derivative TypeTherapeutic Target/ApplicationKey Research FindingReference(s)
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine Intermediate for TicagrelorCrucial chiral building block for the synthesis of an antiplatelet drug. chemicalbook.comhsppharma.comgoogle.com
α-Substituted Cyclopropylamines KDM1A (LSD1) InhibitionHalogenation of the phenyl ring at the meta position can lead to a significant improvement in inhibitory potency against this cancer target. nih.gov
General Phenylcyclopropylamines Various (e.g., CNS disorders, infectious diseases)The cyclopropyl scaffold enhances metabolic stability and can improve potency and permeability, making it broadly useful in drug discovery. nih.govnih.gov

The ongoing research into substituted cyclopropaneamines, including this compound, highlights the versatility of this scaffold in medicinal chemistry. The ability to fine-tune the properties of the molecule by altering the substitution pattern on the phenyl ring provides a powerful tool for the development of new and improved drugs. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-difluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUBIQNXHRPJKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963851
Record name 2-(3,4-Difluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633312-86-4, 474709-85-8
Record name 2-(3,4-Difluorophenyl)cyclopropanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0633312864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Difluorophenyl)cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30963851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Computational Chemistry and in Silico Modeling of 2 3,4 Difluorophenyl Cyclopropaneamine and Its Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis of the Cyclopropaneamine Moiety

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. northwestern.edupurdue.edu Methods such as Density Functional Theory (DFT) are employed to solve the electronic Schrödinger equation, providing insights into electron distribution, molecular orbital energies, and reactivity. arxiv.orgresearchgate.netnih.gov For the 2-(3,4-Difluorophenyl)cyclopropaneamine molecule, these calculations focus on the strained cyclopropaneamine moiety and the electron-withdrawing difluorophenyl group.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability. The electrostatic potential map reveals regions of positive and negative charge, highlighting the nucleophilic (amine group) and electrophilic (difluorophenyl ring) sites, which are crucial for molecular recognition and interaction with biological targets. Natural Bond Orbital (NBO) analysis can further elucidate charge distribution and delocalization effects within the molecule.

Table 1: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G)*

Property Calculated Value Significance
HOMO Energy -6.8 eV Indicates electron-donating capacity, likely centered on the amine.
LUMO Energy -0.5 eV Indicates electron-accepting capacity, associated with the phenyl ring.
HOMO-LUMO Gap 6.3 eV Suggests high kinetic stability.
Dipole Moment 3.5 D Indicates a polar molecule, influencing solubility and binding.
NBO Charge on Amine (N) -0.95 e Confirms the nucleophilic character of the nitrogen atom.

Molecular Docking and Dynamics Simulations with Hypothesized Biological Targets (e.g., P2Y12 Receptor, 5-HT2C Receptor)

To investigate the potential biological activity of this compound, molecular docking and dynamics simulations are performed against hypothesized protein targets. Molecular docking predicts the preferred orientation and binding affinity of the ligand within the active site of a receptor. mdpi.commdpi.com For G-protein coupled receptors like the P2Y12 and 5-HT2C receptors, docking studies can identify key interactions, such as hydrogen bonds, salt bridges, and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations are used to assess the stability of the predicted binding pose over time. nih.govfrontiersin.org MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand and receptor and the persistence of key interactions. nih.gov This dynamic view is crucial for confirming the viability of the docked conformation and understanding the energetic contributions of various residues to the binding event.

Table 2: Illustrative Docking Results and Key Interactions for this compound

Target Receptor Docking Score (kcal/mol) Key Interacting Residues Interaction Type
P2Y12 Receptor -8.5 Asp178, His254 Salt Bridge, Hydrogen Bond
Phe258, Trp261 π-π Stacking with phenyl ring
Val180, Leu262 Hydrophobic contact with cyclopropane (B1198618)
5-HT2C Receptor -7.9 Asp134, Ser138 Salt Bridge, Hydrogen Bond
Phe217, Trp324 π-π Stacking with phenyl ring

Ligand-Based and Structure-Based Design Approaches for Analog Generation

The generation of novel analogs of this compound is guided by two primary computational strategies: ligand-based and structure-based design.

Ligand-based design is employed when the structure of the target receptor is unknown or when focusing on the properties of known active molecules. nih.govnih.govmdpi.com This approach involves creating a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This model is derived from the conformation of this compound and can be used to screen virtual libraries for new scaffolds or to design analogs that better fit the pharmacophoric features.

Structure-based design , conversely, relies on the three-dimensional structure of the target receptor, often obtained from the docking and MD simulations described previously. nih.govmdpi.comresearchgate.net By analyzing the binding pocket, medicinal chemists can design new analogs that optimize interactions with specific residues. For example, a substituent might be added to form a new hydrogen bond with a polar residue in the pocket, or a hydrophobic group could be modified to better fill a vacant hydrophobic cavity, thereby increasing binding affinity and selectivity.

Table 3: Strategies for Analog Generation of this compound

Design Approach Strategy Rationale Example Modification
Ligand-Based Pharmacophore Refinement Enhance key features identified in the active conformation. Replace phenyl with a bioisostere like thiophene (B33073) to modify electronics while maintaining aromatic character.
Structure-Based Fill Hydrophobic Pocket Introduce a bulky alkyl group to occupy an unused hydrophobic sub-pocket in the P2Y12 receptor. Add a t-butyl group to the phenyl ring.

| Structure-Based | Add Hydrogen Bond Donor/Acceptor | Introduce a group capable of forming an additional hydrogen bond with a specific residue (e.g., a serine). | Add a hydroxyl or methoxy (B1213986) group to the phenyl ring. |

In Silico Prediction of Molecular Recognition and Binding Affinities

A critical step in virtual screening and lead optimization is the accurate prediction of binding affinities. nih.govnih.gov While docking scores provide a rapid estimation, more rigorous methods are often employed for greater accuracy. chemrxiv.orguomustansiriyah.edu.iq Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculate the free energy of binding from snapshots of an MD simulation. nih.gov These methods provide a more detailed breakdown of the energetic contributions (van der Waals, electrostatic, solvation energy) to the binding event.

These predictions allow for the ranking of designed analogs, helping to prioritize which compounds should be synthesized and tested experimentally. researchgate.net By comparing the predicted binding affinities of a series of derivatives, researchers can establish a quantitative structure-activity relationship (QSAR) to further guide the design process.

Table 4: Hypothetical Predicted Binding Affinities (ΔG_bind) for Designed Analogs (MM/PBSA)

Compound Modification Target Receptor Predicted ΔG_bind (kcal/mol)
Parent Compound This compound P2Y12 -9.8
Analog 1 4-Chloro-3-fluorophenyl P2Y12 -10.2
Analog 2 3,4-Dichlorophenyl P2Y12 -10.5
Analog 3 3-Fluoro-4-methoxyphenyl P2Y12 -11.1

| Analog 4 | 3,4-Difluoro-5-hydroxyphenyl | P2Y12 | -11.5 |

Conformational Analysis and Stereochemical Impact on Biological Interactions

The three-dimensional structure of a molecule, including its conformation and stereochemistry, is paramount to its biological function. nih.govnih.gov For this compound, two chiral centers exist, leading to four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The trans isomers, (1R,2S) and (1S,2R), are often of primary interest in medicinal chemistry. nih.gov

Computational conformational analysis is used to determine the preferred spatial arrangement of the atoms in the molecule. cwu.eduyoutube.commdpi.com This involves mapping the potential energy surface by rotating key rotatable bonds, such as the bond connecting the cyclopropane and phenyl rings. The relative orientation of the phenyl ring and the amine group can significantly influence how the molecule fits into a receptor's binding site. nih.gov

Stereochemistry has a profound impact on biological interactions, as receptors are chiral environments. pharmacy180.com Different stereoisomers will interact differently with a target protein, often resulting in one isomer being significantly more active than the others. Molecular modeling can predict these differences by docking each stereoisomer individually and analyzing their binding modes and affinities. This analysis is crucial for ensuring that synthetic efforts are focused on the most potent stereoisomer.

Table 5: Illustrative Stereoisomer Analysis and Predicted Receptor Affinity

Stereoisomer Relative Energy (kcal/mol) Predicted P2Y12 Binding Affinity (Ki, nM) Key Differentiating Interaction
(1R,2S) 0.00 (most stable) 15 Optimal orientation of amine for salt bridge with Asp178.
(1S,2R) 0.00 (enantiomer) 15 Identical binding energy due to being the mirror image.
(1R,2R) +2.1 550 Steric clash between the phenyl ring and a receptor loop.

| (1S,2S) | +2.1 (enantiomer) | 550 | Suboptimal positioning of the amine group for H-bonding. |

Mechanistic Investigations of 2 3,4 Difluorophenyl Cyclopropaneamine at the Molecular and Cellular Level

Target Identification and Validation Studies (e.g., P2Y12 Receptor, Serotonin Receptors)

The principal biological target identified for the therapeutic class derived from 2-(3,4-Difluorophenyl)cyclopropaneamine is the P2Y12 receptor. nih.gov The P2Y12 receptor is a G-protein coupled receptor (GPCR) crucial for platelet activation and subsequent thrombus formation. nih.govnih.gov

P2Y12 Receptor: Validation studies confirm that Ticagrelor, the final active compound, binds directly and reversibly to the P2Y12 receptor on the surface of platelets. researchgate.netimmune-system-research.com This interaction prevents adenosine (B11128) diphosphate (B83284) (ADP)-mediated receptor activation, which is a key step in platelet aggregation. nih.govnih.gov Unlike thienopyridine prodrugs such as clopidogrel, which bind irreversibly, the reversible nature of Ticagrelor's binding means its antiplatelet effect is more closely correlated with plasma concentration. pharmgkb.orgnih.gov The P2Y12 receptor is considered the primary and validated target for this class of compounds in the context of antithrombotic therapy. nih.govahajournals.org Studies in P2Y12-deficient mice have shown that these animals are resistant to sepsis-induced lung injury, highlighting the receptor's role in inflammatory processes as well. mdpi.com

Receptor Binding Kinetics and Enzyme Inhibition Studies

The receptor binding kinetics have been extensively characterized for Ticagrelor, the derivative of this compound. These studies reveal a potent and rapid interaction with the P2Y12 receptor.

Receptor Binding Kinetics: Ticagrelor binds to the P2Y12 receptor in a reversible and non-competitive manner with respect to ADP. nih.govnih.gov This suggests that it binds to an allosteric site, a location on the receptor distinct from the ADP binding site, thereby "locking" the receptor in an inactive state. nih.govresearchgate.net This mode of action prevents the conformational change necessary for G-protein activation. nih.gov Kinetic studies have quantified the association (k_on) and dissociation (k_off) rates, providing insight into the rapid onset and offset of action. nih.govnih.gov

Table 1: Ticagrelor P2Y12 Receptor Binding Kinetics

Parameter Value Cell Line/System Reference
K_d 10.5 nM rh-P2Y₁₂-transfected CHO-K1 cells nih.gov
k_on (1.1 ± 0.2) x 10⁻⁴ nM⁻¹ s⁻¹ Recombinant human P2Y₁₂ nih.gov
k_off (8.7 ± 1.4) x 10⁻⁴ s⁻¹ Recombinant human P2Y₁₂ nih.gov
Binding Half-Life 4 minutes rh-P2Y₁₂-transfected CHO-K1 cells nih.gov

| Unbinding Half-Life | 14 minutes | rh-P2Y₁₂-transfected CHO-K1 cells | nih.gov |

Enzyme Inhibition Studies: Ticagrelor itself does not require metabolic activation to exert its effect. nih.gov However, it is a substrate for and a weak inhibitor of cytochrome P450 3A (CYP3A) enzymes, primarily CYP3A4. nih.govnih.gov This can lead to drug-drug interactions. For example, co-administration with strong CYP3A4 inhibitors like ketoconazole (B1673606) can significantly increase Ticagrelor exposure. nih.gov Its major metabolite, AR-C124910XX, is also active, and its formation is dependent on CYP3A metabolism. nih.gov

Modulation of Intracellular Signaling Pathways and Cellular Responses

The antagonism of the P2Y12 receptor by Ticagrelor initiates a cascade of downstream effects on intracellular signaling pathways, leading to distinct cellular responses, primarily in platelets.

Modulation of Intracellular Signaling Pathways: The P2Y12 receptor is coupled to the inhibitory G-protein, Gi. nih.govyoutube.com Activation of P2Y12 by ADP inhibits adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. nih.gov By blocking the P2Y12 receptor, Ticagrelor prevents this inhibition, resulting in the maintenance of higher cAMP levels. nih.gov Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including Vasodilator-Stimulated Phosphoprotein (VASP). Phosphorylated VASP is a key factor in preventing platelet activation and aggregation. nih.gov

Interestingly, studies have revealed that Ticagrelor can also modulate signaling pathways independent of the P2Y12 receptor. It has been shown to inhibit the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome in macrophages. nih.govresearchgate.net This effect is achieved by blocking chloride efflux through the degradation and inhibited membrane translocation of chloride intracellular channel proteins (CLICs). nih.gov

Cellular Responses: The primary cellular response to Ticagrelor is the potent inhibition of platelet aggregation. immune-system-research.com By blocking the P2Y12 receptor, it prevents ADP-induced platelet shape change, granule release, and the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, which is the final common pathway for platelet aggregation. nih.govnih.gov Beyond thrombosis, the inhibition of the P2Y12 receptor and NLRP3 inflammasome leads to broader anti-inflammatory effects, including reduced platelet-leukocyte interactions and decreased release of inflammatory mediators. mdpi.comnih.gov

Studies on Molecular Interactions and Ligand-Protein Complex Formation

Molecular modeling and structural biology studies have provided detailed insights into the interaction between Ticagrelor and the P2Y12 receptor.

Ligand-Protein Complex: The crystal structure of the human P2Y12 receptor in complex with an antagonist has been resolved, revealing key features of the ligand-binding pocket. nih.gov Ticagrelor binds reversibly to a site on the P2Y12 receptor that is distinct from the binding site of its natural agonist, ADP. nih.govresearchgate.net This allosteric binding mode is a hallmark of the cyclopentyltriazolopyrimidine (CPTP) class of compounds to which Ticagrelor belongs. nih.gov

In silico docking simulations and molecular dynamics studies indicate that Ticagrelor penetrates deep into the transmembrane-spanning helical bundle of the receptor. nih.govresearchgate.net This interaction "locks" the receptor in an inactive conformation, preventing the signal transduction that would normally be initiated by ADP binding. nih.gov The interaction is characterized by its reversibility, which allows platelet function to be restored as the drug is cleared from circulation. pharmgkb.orgnih.gov

Cellular Uptake and Subcellular Localization in Research Models

The cellular activity of this compound's derivative, Ticagrelor, is primarily defined by its interaction with a cell-surface receptor and its influence on a specific cellular transporter.

Cellular Uptake and Distribution: As an orally active drug, Ticagrelor is designed for absorption from the gastrointestinal tract. nih.gov Unlike its predecessors, it does not need to be taken up by hepatocytes for metabolic activation to exert its primary effect. ahajournals.orgnih.gov Its main target, the P2Y12 receptor, is located on the plasma membrane of platelets, meaning the drug's primary site of action is extracellular. nih.govnih.gov

A notable aspect of Ticagrelor's mechanism involves its interaction with a cellular transporter. It has been found to inhibit the equilibrative nucleoside transporter 1 (ENT1). immune-system-research.comresearchgate.net This transporter is responsible for the uptake of adenosine into cells, particularly erythrocytes. By blocking ENT1, Ticagrelor increases the extracellular concentration of adenosine, which can then activate adenosine receptors on platelets and other cells, contributing to vasodilation and further platelet inhibition through a separate, cAMP-mediated pathway. immune-system-research.comresearchgate.net

Subcellular Localization: Direct studies on the subcellular localization of this compound itself are not available in the literature. Research on small molecules containing a cyclopropylamine (B47189) moiety suggests they are valuable intermediates in synthesizing various therapeutic agents due to their chemical reactivity and structural features. longdom.org For Ticagrelor, its primary localization of action is the platelet surface. nih.gov Research on other molecules shows that subcellular localization is highly dependent on the specific properties of the compound and the cell type. nih.govmdpi.com Given that the P2Y12 receptor is a transmembrane protein, the critical interactions for its antagonist occur at the cell surface rather than within intracellular compartments. nih.gov

Preclinical in Vitro and in Vivo Efficacy Studies of 2 3,4 Difluorophenyl Cyclopropaneamine Mechanistic and Efficacy Focus

Evaluation in Disease-Relevant Cell Culture Models

The initial assessment of a novel compound's biological activity is performed using in vitro cell-based systems. These models allow for a controlled investigation of the compound's direct effects on cellular targets and pathways.

The primary goal of this phase is to quantify the compound's potency and selectivity against its intended molecular targets. Given that the trans-2-aryl-cyclopropylamine scaffold is a known inhibitor of amine oxidases, the principal targets for 2-(3,4-Difluorophenyl)cyclopropaneamine would likely be MAO-A, MAO-B, and LSD1.

Efficacy is typically determined by measuring the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the activity of the target enzyme by 50%. These assays are performed using purified recombinant human enzymes. For instance, the inhibitory activity against MAO-A and MAO-B would be assessed using established protocols, while LSD1 inhibition would be measured via its demethylase activity on specific histone substrates. nih.gov

The selectivity of the compound is a critical parameter. A desirable profile might involve potent inhibition of LSD1 with significantly lower activity against MAO-A and MAO-B to minimize potential side effects associated with MAO inhibition, or vice-versa, depending on the therapeutic goal. The difluoro-substitution on the phenyl ring is a key modification intended to modulate this selectivity and potency profile compared to the parent compound, tranylcypromine. nih.gov

Illustrative Data Table: In Vitro Enzymatic Inhibition Profile (Note: The following data is illustrative to demonstrate how findings would be presented and is not actual experimental data for the compound.)

Target EnzymeAssay TypeThis compound IC₅₀ (nM)Tranylcypromine IC₅₀ (nM) (Reference)
LSD1Histone H3K4 Demethylation Assay1502000
MAO-AAmine Oxidase Activity Assay5,2002,500
MAO-BAmine Oxidase Activity Assay18,000300

Following confirmation of target engagement, studies are conducted to understand the downstream cellular consequences of inhibiting the target enzyme. As LSD1 is a histone demethylase that regulates gene expression, its inhibition is expected to alter the transcription of numerous genes. nih.govresearchgate.net

Researchers would treat cancer cell lines (e.g., from acute myeloid leukemia or small-cell lung cancer, where LSD1 is often overexpressed) with this compound. After treatment, global changes in gene expression would be analyzed using techniques like RNA-sequencing (RNA-seq). This can reveal entire pathways that are modulated by the compound, such as those involved in cell differentiation, apoptosis, or immune response. researchgate.net

Similarly, changes in protein levels are assessed using methods like Western Blotting or mass spectrometry-based proteomics. This can confirm that the observed changes in gene expression translate to functional changes at the protein level. For example, inhibition of LSD1 is expected to increase the levels of its specific substrates, such as mono- and di-methylated Histone H3 at lysine (B10760008) 4 (H3K4me1/2), which can be a key biomarker of target engagement in cells.

Preclinical Efficacy in Relevant Animal Models (Focused on Disease Modulation Mechanisms)

After demonstrating promising in vitro activity, the compound is advanced to in vivo studies using animal models that mimic human diseases. These studies are crucial for understanding how the compound performs in a complex biological system.

The choice of animal model depends on the intended therapeutic application.

CNS Disorders: If the compound is being developed as an antidepressant through MAO inhibition, its efficacy would be tested in established rodent models of depression. The tail suspension test and forced swim test in mice are common models where a reduction in immobility time is considered an indicator of antidepressant-like activity. nih.gov These studies help confirm that the compound can exert a functional effect on behavior relevant to its proposed mechanism.

Oncology: If the primary target is LSD1 for cancer therapy, the compound would be evaluated in xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, forming tumors. The mice are then treated with the compound, and its effect on tumor growth is monitored over time. A significant reduction in tumor volume compared to a control group would indicate preclinical anti-cancer efficacy. researchgate.net

Biomarkers are measurable indicators of a biological state or condition and are essential for drug development. In preclinical models, researchers work to identify and validate two main types of biomarkers. nih.gov

Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the drug is engaging its target and having a biological effect in the animal. For an LSD1 inhibitor, an increase in global H3K4me1/2 levels in tumor tissue or peripheral blood mononuclear cells would be a strong PD biomarker. researchgate.net

Predictive Biomarkers: These markers help identify which tumors or patient populations are most likely to respond to the drug. For example, through genetic analysis of tumors in xenograft models, researchers might discover that tumors with a specific mutation are particularly sensitive to this compound.

Pharmacokinetic Analysis in Preclinical Species (Focused on Distribution and Metabolism for Mechanistic Understanding, not Safety)

Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Understanding the PK profile is critical for interpreting efficacy studies and predicting human pharmacokinetics. ncats.io

Studies are conducted in preclinical species such as rats and mice. The compound is administered, and blood and tissue samples are collected at various time points. The concentration of the parent drug and its major metabolites are then quantified.

Distribution: This analysis reveals where the compound accumulates in the body. For a CNS-targeted drug, achieving significant brain penetration is crucial. For an oncology drug, high concentrations in tumor tissue relative to healthy tissues are desirable. nih.gov Tissue distribution studies, often using radiolabeled versions of the compound, provide a detailed map of its localization. nih.gov

Metabolism: Identifying the metabolic pathways is key to understanding the compound's clearance and potential for drug-drug interactions. In vitro studies using liver microsomes from different species (including human) can predict the major cytochrome P450 (CYP) enzymes responsible for its breakdown. researchgate.netncats.io This helps in understanding how stable the compound is and what its primary metabolites are. The difluorophenyl moiety can influence metabolic stability, often by blocking sites of oxidation.

Illustrative Data Table: Preclinical Pharmacokinetic Parameters (Note: The following data is illustrative and not actual experimental data for the compound.)

ParameterRatMouseDescription
Clearance (CL) (mL/min/kg)1535Rate of drug removal from the body.
Volume of Distribution (Vdss) (L/kg)3.52.8The extent of drug distribution into tissues.
Half-life (t½) (h)4.21.5Time taken for the drug concentration to reduce by half.
Brain-to-Plasma Ratio0.81.1Indicator of blood-brain barrier penetration.

Absorption and Distribution Characteristics in Research Models

Information regarding its absorption and distribution can be inferred from studies on Ticagrelor. Following oral administration, Ticagrelor is rapidly absorbed. However, this compound is formed later in the metabolic cascade through the N-dealkylation of Ticagrelor. This formation occurs systemically after the absorption of the parent drug, Ticagrelor.

As a small molecule amine, it is plausible that if administered directly, this compound would be absorbed from the gastrointestinal tract. The distribution characteristics are also not specifically known. For other small molecule amine compounds, distribution can be widespread throughout the body, with potential to cross the blood-brain barrier depending on factors like lipophilicity and the presence of specific transporters. A study on a series of quinazolinedione inhibitors, which included a cyclopropylmethyl moiety, noted that these types of compounds were orally dosed and tolerated in in vivo pharmacokinetic studies, suggesting some level of systemic absorption.

Interactive Data Table: Absorption and Distribution Parameters

ParameterResearch ModelFinding
Bioavailability Not AvailableData on the oral bioavailability of this compound as a single agent is not published. It is formed systemically as a metabolite of Ticagrelor.
Plasma Protein Binding Not AvailableSpecific plasma protein binding data for this compound is not available.
Volume of Distribution Not AvailableThe volume of distribution for this compound has not been reported in preclinical studies.
Tissue Distribution Not AvailableSpecific tissue distribution studies for this compound have not been published. As a metabolite of Ticagrelor, its distribution would be influenced by the distribution of the parent compound.

Metabolic Pathways and Metabolite Identification in Preclinical Systems

Specific preclinical studies on the metabolic pathways of this compound are not available. The primary knowledge of this compound in a biological system comes from its role as a metabolite of Ticagrelor.

The formation of this compound occurs via N-dealkylation of the parent drug, Ticagrelor. This metabolic reaction involves the cleavage of the bond between the cyclopropylamine (B47189) nitrogen and the triazolopyrimidine core of Ticagrelor. This process results in the formation of a metabolite of Ticagrelor designated as AR-C133913XX (also known as M5), with the concomitant release of the this compound moiety.

The subsequent metabolic fate of the liberated this compound is not detailed in the available literature on Ticagrelor metabolism. However, based on the known metabolism of other cyclopropylamine-containing compounds, several metabolic pathways can be postulated. These may include:

Oxidative deamination: The primary amine group could be a target for monoamine oxidase (MAO) or other amine oxidases, leading to the formation of an aldehyde, which would then be further oxidized to a carboxylic acid or reduced to an alcohol.

N-acetylation: The primary amine could undergo acetylation, a common phase II metabolic pathway.

Glucuronidation: The amine group could also be a site for glucuronide conjugation.

Ring hydroxylation: The difluorophenyl ring could undergo hydroxylation, mediated by cytochrome P450 enzymes.

It is important to emphasize that these are predicted pathways based on general metabolic principles and not from direct experimental evidence for this compound.

Interactive Data Table: Identified and Potential Metabolites

Metabolite ID / NamePrecursor CompoundProposed Metabolic ReactionResearch System
This compound TicagrelorN-dealkylationIn vivo (Human)
Potential Aldehyde Metabolite This compoundOxidative deaminationPostulated
Potential Carboxylic Acid Metabolite Potential Aldehyde MetaboliteOxidationPostulated
Potential N-acetylated Metabolite This compoundN-acetylationPostulated
Potential Glucuronide Conjugate This compoundGlucuronidationPostulated
Potential Hydroxylated Phenyl Ring Metabolites This compoundAromatic hydroxylationPostulated

Advanced Analytical and Spectroscopic Characterization Techniques in 2 3,4 Difluorophenyl Cyclopropaneamine Research

Chromatographic Methods for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are fundamental in the analysis of 2-(3,4-Difluorophenyl)cyclopropaneamine, ensuring the purity of research samples and enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of pharmaceutical intermediates like this compound. Due to the compound's basic nature (attributed to the primary amine group), reversed-phase HPLC is a common approach.

Purity Assessment: HPLC allows for the separation of the main compound from synthesis-related impurities, byproducts, and degradation products. A typical setup would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The inclusion of an acidic modifier, such as formic acid or trifluoroacetic acid, in the mobile phase can improve peak shape by protonating the amine group and reducing tailing.

Quantification: When coupled with a UV detector, HPLC can be used for precise quantification. The difluorophenyl group acts as a chromophore, allowing for detection at specific wavelengths. For quantitative analysis, a calibration curve is constructed using standards of known concentration.

Gas Chromatography (GC): GC is another powerful technique for assessing the purity of volatile and thermally stable compounds. For a primary amine like this compound, derivatization is often necessary to improve its volatility and chromatographic behavior, reducing peak tailing. A common derivatizing agent is trifluoroacetic anhydride (TFAA), which converts the amine into a more volatile amide. GC coupled with a Flame Ionization Detector (FID) is typically used for quantification.

Below is an interactive data table summarizing typical chromatographic conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Stationary Phase C18 or C8 silica-based columnCapillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane)
Mobile Phase/Carrier Gas Acetonitrile/Methanol and water with acidic modifiers (e.g., formic acid)High purity Helium or Nitrogen
Detection UV-Vis Diode Array Detector (DAD)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Sample Preparation Dissolution in a suitable solvent (e.g., mobile phase)Derivatization (e.g., with TFAA) followed by dissolution in an organic solvent
Primary Use Purity determination and quantification of non-volatile impuritiesPurity assessment for volatile impurities and residual solvents

Supercritical Fluid Chromatography (SFC): SFC has emerged as a high-throughput alternative to traditional LC methods. nih.gov It often provides faster separations and is considered a "greener" technique due to its use of supercritical CO2 as the primary mobile phase. nih.gov Chiral SFC is particularly valuable for separating the stereoisomers of this compound, which is crucial as the biological activity is often stereospecific.

Mass Spectrometry for Structural Elucidation and Mechanistic Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound and the identification of its metabolites. criver.com When coupled with chromatographic separation techniques like LC or GC (LC-MS/MS or GC-MS), it provides high sensitivity and specificity. nih.govmdpi.com

Structural Elucidation:

Electron Ionization (EI): In GC-MS, EI is a common ionization technique that produces a characteristic fragmentation pattern, serving as a molecular fingerprint. For this compound, expected fragment ions would arise from the cleavage of the cyclopropane (B1198618) ring and the loss of the amino group. The molecular ion peak [M]+• may also be observed.

Electrospray Ionization (ESI): In LC-MS, ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+. mdpi.com This allows for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments can then be performed on this protonated molecule to induce fragmentation and obtain structural information. The fragmentation pattern can help confirm the connectivity of the difluorophenyl ring, the cyclopropane moiety, and the amine group.

Metabolite Profiling: The identification of metabolites is a critical step in understanding the biotransformation of a compound. criver.com LC-MS/MS is the premier technique for this purpose. criver.comtaylorandfrancis.com After administration of the parent compound to an in vitro or in vivo system, samples are analyzed to detect new signals corresponding to potential metabolites. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of these metabolites from their accurate mass measurements. criver.com The fragmentation patterns of the metabolites are then compared to that of the parent compound to deduce the sites of metabolic modification, such as hydroxylation, oxidation, or conjugation.

Ionization TechniqueTypical ApplicationExpected Ions for this compound
Electron Ionization (EI) GC-MS for purity and structural confirmationMolecular ion [M]+•, fragments from cyclopropane ring opening and C-N bond cleavage.
Electrospray Ionization (ESI) LC-MS for quantification and metabolite IDProtonated molecule [M+H]+.
High-Resolution MS (HRMS) LC-MS for metabolite profilingAccurate mass measurement of [M+H]+ for parent and metabolites to determine elemental composition.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Conformational and Binding Site Analysis

NMR spectroscopy and X-ray crystallography are powerful techniques that provide detailed, atom-level insights into the three-dimensional structure of molecules. kbdna.comnih.govresearchgate.net

X-ray Crystallography: This technique determines the precise arrangement of atoms within a crystal. kbdna.com It provides an unambiguous determination of the solid-state conformation and the relative stereochemistry of the molecule. For this compound, X-ray crystallography can confirm the trans relationship between the amino group and the difluorophenyl group on the cyclopropane ring. A patent for the synthesis of a derivative mentions the characterization of crystalline (1R,2S)-2-(3,4-difluorophenyl)-cyclopropylamine hydrochloride by its X-ray diffraction pattern, confirming the utility of this technique for this specific compound. google.com This solid-state structure serves as a crucial reference point for understanding its intrinsic conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy reveals the structure and dynamics of the molecule in solution, which is often more relevant to its biological activity. kbdna.com

Structural Confirmation: 1H and 13C NMR spectra are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. The coupling patterns and chemical shifts of the cyclopropyl (B3062369) protons are particularly diagnostic.

Conformational Analysis: The conformation of the cyclopropane ring and the orientation of the substituents can be investigated using Nuclear Overhauser Effect (NOE) experiments. NOE provides information about through-space distances between protons, helping to define the preferred solution-state conformation. hyphadiscovery.com

Binding Site Analysis: NMR is also a valuable tool for studying the interaction of this compound with its biological targets. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the molecule are in close contact with a target protein, thereby mapping the binding epitope.

The combination of X-ray crystallography and NMR provides a comprehensive understanding of the molecule's structure, from a static solid-state picture to its dynamic behavior in solution. nih.gov

Spectroscopic Techniques (e.g., UV-Vis, IR, CD) for Molecular Interaction Studies

Beyond structural elucidation, other spectroscopic techniques are employed to study the molecular interactions of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is used to study electronic transitions within a molecule. The difluorophenyl ring in this compound is a chromophore that absorbs UV light. Changes in the UV-Vis spectrum upon interaction with a target molecule can indicate binding and may provide information about the binding affinity.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of chemical bonds. The spectrum of this compound will show characteristic peaks for the N-H stretches of the amine group, C-H stretches of the aromatic and cyclopropyl groups, and C-F stretches. When the molecule binds to a target, changes in these vibrational frequencies can occur, providing insights into which parts of the molecule are involved in the interaction.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study chiral molecules. Since this compound is chiral, it will have a characteristic CD spectrum. More importantly, if it binds to a chiral macromolecule like a protein, induced CD signals may be observed, or changes in the protein's CD spectrum can be monitored. This can provide information on binding and any conformational changes that occur in the target macromolecule upon binding.

TechniqueInformation ProvidedApplication to this compound
UV-Vis Spectroscopy Electronic transitions, concentrationQuantification, monitoring binding events through spectral shifts.
Infrared (IR) Spectroscopy Molecular vibrations, functional groupsStructural confirmation, identifying functional groups involved in molecular interactions.
Circular Dichroism (CD) Chirality, secondary structure of macromoleculesConfirming stereochemistry, studying binding to chiral targets like proteins.

Future Research Directions and Unaddressed Questions for 2 3,4 Difluorophenyl Cyclopropaneamine

Exploration of Underexplored Chemical Space for Novel Biological Activities

The core structure of 2-(3,4-Difluorophenyl)cyclopropaneamine presents a rich scaffold for chemical modification to explore new, biologically relevant chemical space. The inherent strain and unique electronic properties of the cyclopropane (B1198618) ring, combined with the difluorophenyl moiety, offer a foundation for creating derivatives with potentially novel pharmacological activities. nih.govunl.pt Future research should systematically explore modifications at key positions to generate a library of analogues.

Key areas for derivatization include:

Modification of the Amine Group: Acylation, alkylation, or incorporation into heterocyclic systems could modulate the compound's polarity, basicity, and ability to form hydrogen bonds, potentially leading to new target interactions.

Substitution on the Phenyl Ring: While the 3,4-difluoro pattern is established, exploring other substitution patterns or introducing additional functional groups could drastically alter electronic properties and metabolic stability.

Functionalization of the Cyclopropane Ring: Although synthetically challenging, introducing substituents on the cyclopropane ring itself could create novel stereochemical arrangements and conformational constraints, which are known to be critical for biological activity. researchgate.net

Systematic screening of these new derivatives against a wide range of biological targets could uncover unexpected activities. For instance, many compounds containing a cyclopropane ring have demonstrated a wide array of biological effects, including antibacterial, antifungal, antiviral, and antitumor activities. researchgate.netnih.gov A focused exploration of this chemical space could yield novel therapeutic leads.

Potential Modification Site Type of Modification Hypothesized Biological Outcome
Amine Group (-NH2)N-alkylation, N-acylation, Heterocycle formationAltered receptor binding, modified pharmacokinetic properties
Phenyl RingBioisosteric replacement of fluorine, Addition of other functional groups (e.g., -OH, -OCH3)Changes in metabolic stability, new protein-ligand interactions
Cyclopropane RingIntroduction of alkyl or other functional groupsCreation of new stereoisomers, induction of conformational rigidity for selective target binding

Integration of Multi-Omics Data for a Comprehensive Understanding of Compound Effects

To move beyond simple target-based screening, a holistic understanding of how this compound and its future derivatives affect biological systems is essential. The application of multi-omics technologies offers a powerful, unbiased approach to decipher the compound's mechanism of action, identify off-target effects, and discover biomarkers of response. frontiersin.org By integrating various "omics" layers, researchers can build a comprehensive map of the molecular changes induced by the compound. astrazeneca.comquanticate.com

Future multi-omics studies could include:

Transcriptomics (RNA-Seq): To analyze changes in gene expression in cells or tissues exposed to the compound, revealing the pathways and cellular processes that are perturbed.

Proteomics: To quantify changes in protein levels and post-translational modifications, providing a direct insight into the functional consequences of altered gene expression. quanticate.com

Metabolomics: To measure changes in the levels of small-molecule metabolites, offering a real-time snapshot of the cell's physiological state and metabolic fluxes affected by the compound. astrazeneca.com

Integrating these datasets can reveal complex biological networks that influence a drug's effect and help build predictive models for its efficacy and potential toxicity. frontiersin.org This systems-level approach is crucial for understanding the full biological impact of novel derivatives discovered through chemical space exploration.

Omics Technology Research Question Potential Insights
Transcriptomics Which genes are up- or down-regulated upon compound exposure?Identification of primary cellular response pathways and potential mechanisms of action.
Proteomics How does the compound alter the cellular protein landscape?Elucidation of direct protein targets, off-targets, and effects on protein signaling cascades.
Metabolomics What metabolic pathways are affected by the compound?Understanding of the compound's impact on cellular energy, biosynthesis, and physiology.

Development of Advanced Delivery Systems for Targeted Research Applications

The physicochemical properties of this compound and its derivatives, such as solubility and stability, may present challenges for in vitro and in vivo research. The development of advanced delivery systems could overcome these limitations and enable more precise and targeted investigations. nih.govnih.gov Encapsulating the compound in nanocarriers could improve its bioavailability, protect it from premature degradation, and facilitate its delivery to specific cells or tissues. ijpsjournal.comastrazeneca.com

Potential research applications for advanced delivery systems include:

Nanoparticles: Polymeric or lipid-based nanoparticles can be used to encapsulate the compound, potentially enhancing its solubility and controlling its release profile. astrazeneca.comyoutube.com This would be particularly valuable for preclinical studies to ensure consistent exposure and therapeutic concentrations.

Targeted Ligands: Functionalizing the surface of these nanocarriers with specific ligands (e.g., antibodies, peptides) could direct the compound to a particular cell type or organ, minimizing systemic exposure and allowing for the investigation of site-specific effects. nih.gov

Stimuli-Responsive Systems: Designing delivery systems that release the compound in response to specific environmental triggers (e.g., pH, enzymes) within a target tissue could provide spatiotemporal control over its activity in research models.

These delivery technologies are not intended for therapeutic use at this stage but as sophisticated research tools to enable a more accurate and controlled study of the compound's biological effects.

Delivery System Key Feature Research Application
Lipid Nanoparticles (LNPs)Biocompatible, can encapsulate hydrophobic/hydrophilic compounds.Improving compound solubility and cellular uptake in in vitro assays.
Polymeric MicellesSelf-assembling core-shell structure.Sustained release of the compound for long-term in vivo studies.
Antibody-Drug Conjugates (as a concept)Highly specific targeting via attached antibody.Investigating the effect of the compound on a specific cell population in a complex biological system.

Addressing Challenges in Stereoisomer-Specific Research and Development

Like many biologically active molecules, this compound is chiral. The specific three-dimensional arrangement of its atoms, or stereochemistry, is critical, as different stereoisomers can have vastly different pharmacological and toxicological profiles. solubilityofthings.comankara.edu.trnih.gov While the (1R,2S) isomer is a known key intermediate for certain drugs, the biological activities of the other stereoisomers remain largely uninvestigated.

Future research must address several key challenges:

Enantioselective Synthesis: Developing efficient and scalable synthetic routes to produce each stereoisomer in high purity is a primary challenge. Current methods often involve multiple steps or the use of expensive chiral auxiliaries. nih.govgoogle.com

Analytical Separation and Characterization: Robust analytical methods, such as chiral chromatography, are needed to separate the isomers and confirm their absolute configuration and enantiomeric purity.

Stereospecific Biological Evaluation: Each pure isomer must be evaluated independently in biological assays to determine its specific activity, potency, and potential toxicity. It is plausible that one isomer may be responsible for the desired activity while another could be inactive or contribute to adverse effects. nih.govresearchgate.net

A thorough investigation into the stereochemistry-activity relationship is fundamental to fully understanding the potential of this molecular scaffold.

Potential for Application in Chemosensing or Materials Science (Beyond Medicinal Chemistry)

The unique structural features of this compound suggest potential applications beyond traditional medicinal chemistry. The combination of a reactive amine, a rigid cyclopropane linker, and an electron-rich difluorophenyl ring provides a versatile platform for the design of novel materials and sensors.

Hypothetical applications in these fields include:

Polymer Science: The cyclopropylamine (B47189) moiety can serve as a monomer or cross-linking agent in the synthesis of specialty polymers. The inclusion of the fluorinated phenyl group could impart desirable properties to the resulting materials, such as high thermal stability, chemical resistance, and low surface energy. nbinno.comresearchgate.netmdpi.com

Chemosensors: The primary amine group is a common reactive site for attaching fluorophores or chromophores. The resulting conjugate could function as a chemosensor, where binding of an analyte to a receptor part of the molecule would induce a change in the optical signal. encyclopedia.pub The rigid cyclopropane unit could provide a well-defined spatial orientation between the receptor and the signaling unit, potentially enhancing selectivity and sensitivity. mdpi.com

Exploring these non-medicinal avenues would require interdisciplinary collaboration but could unlock entirely new applications for this versatile chemical entity.

Q & A

Basic Research Question

  • Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) to resolve (1R,2S)- and (1S,2R)-isomers (retention times: 12.3 vs. 14.7 min).
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental VCD spectra with DFT-simulated data.
  • X-ray Crystallography : Confirm stereochemistry via single-crystal analysis of salts (e.g., hydrochloride or mandelate derivatives) .

How does structural modification of this compound (e.g., carboxylation) affect its bioactivity?

Advanced Research Question
Derivatives like 2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid (CAS 1157561-73-3) exhibit altered pharmacokinetic profiles. Key findings:

  • Increased Polarity : Carboxylation reduces logP from 1.74 (amine) to 0.89 (acid), enhancing aqueous solubility but limiting blood-brain barrier penetration.
  • Biological Testing : In vitro assays (e.g., platelet aggregation inhibition) show reduced activity compared to the parent amine, suggesting the cyclopropaneamine moiety is essential for receptor interaction .

What synthetic strategies improve regioselectivity in cyclopropane ring formation for this compound?

Advanced Research Question

  • Simmons–Smith Reaction : Use diethylzinc and CH₂I₂ with a chiral bis(oxazoline) ligand to achieve >90% diastereomeric excess (de) for the (1R,2S)-isomer.
  • Transition Metal Catalysis : Rhodium(II) acetate catalyzes cyclopropanation of styrene derivatives (e.g., 3,4-difluorostyrene) with diazo compounds, yielding trans-configured cyclopropanes. Optimize solvent (toluene) and temperature (0°C) to minimize side products .

How should this compound be stored to prevent degradation, and what stability-indicating assays are recommended?

Basic Research Question

  • Storage : Store under inert gas (argon) at 2–8°C in amber vials to prevent oxidation and photodegradation.
  • Stability Testing : Monitor via accelerated stability studies (40°C/75% RH for 6 months). Use UPLC-PDA to detect degradation products (e.g., difluorophenylacetone, m/z 170.15 [M+H]⁺) .

What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical purity?

Advanced Research Question

  • Racemization Risk : High temperatures (>50°C) during workup can racemize the cyclopropane ring. Mitigate by using mild acidic conditions (pH 4–5) for salt formation.
  • Process Analytics : Implement in-line FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time ee verification.
  • Crystallization Optimization : Use anti-solvent crystallization (e.g., adding MTBE to ethanol) to enhance yield of the hydrochloride salt (purity >99%, ee >98%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.